6-Chloro-3-ethynylpyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloro-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10) |
InChI Key |
CFFZXSVYEWXBMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Routes for 6-Chloro-3-ethynylpyrazin-2-amine
Conventional methods for synthesizing this compound typically rely on well-established organic reactions, including Sonogashira cross-coupling, amination, and halogenation/dehalogenation strategies.
Sonogashira Cross-Coupling Reactions for Ethynyl (B1212043) Introduction
The introduction of the ethynyl group at the C-3 position of the pyrazine (B50134) ring is most commonly achieved through a Sonogashira cross-coupling reaction. rsc.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org In the context of this compound synthesis, a typical starting material is a dihalogenated pyrazine, such as 3-bromo-6-chloropyrazin-2-amine.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) (NEt₃), in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.orgd-nb.info The ethynylating agent is a protected alkyne, commonly trimethylsilylacetylene, which prevents self-coupling and other side reactions. d-nb.info The trimethylsilyl (B98337) (TMS) protecting group can be readily removed in a subsequent step.
A representative Sonogashira coupling for this synthesis is outlined below:
Table 1: Typical Reaction Conditions for Sonogashira Cross-Coupling
| Component | Role | Example Reagent/Condition |
| Pyrazine Precursor | Starting material | 5-Bromo-6-chloropyrazin-2-amine |
| Ethynylating Agent | Source of the ethynyl group | Trimethylsilylacetylene |
| Palladium Catalyst | Primary catalyst for C-C bond formation | PdCl₂(dppf) |
| Copper(I) Co-catalyst | Facilitates the reaction | CuI |
| Base | Neutralizes the generated acid | Triethylamine (NEt₃) |
| Solvent | Reaction medium | Tetrahydrofuran (THF) |
| Temperature | Reaction condition | 60-70°C |
The Sonogashira reaction is favored for its mild reaction conditions and tolerance of various functional groups, making it a robust method for this key synthetic step. rsc.org
Amination and Amidation Reactions of Pyrazine Precursors
The amino group at the C-2 position is a crucial feature of the target molecule. This group can be introduced onto the pyrazine ring through various amination reactions. Nucleophilic aromatic substitution (SNAr) of a chloropyrazine precursor is a common method. For instance, reacting a dichloropyrazine with an amine can lead to the desired 2-aminopyrazine (B29847) derivative. The reactivity of the chlorine atoms on the pyrazine ring is influenced by the electronic effects of the other substituents.
Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents another potential route for forming the C-N bond. rsc.org However, its application in the synthesis of this compound may be limited by potential side reactions involving the ethynyl group. d-nb.info
Amidation reactions are also relevant, particularly in the synthesis of pyrazine derivatives where an amide functional group is present in the final product or as an intermediate. For example, the condensation of a pyrazinecarboxylic acid chloride with an aniline (B41778) can yield a series of amide derivatives. nih.govresearchgate.net While not a direct route to this compound, these reactions highlight the versatility of pyrazine precursors in synthesizing a range of functionalized molecules. In some cases, an amino group can be derived from the hydrolysis of an amide.
Halogenation and Dehalogenation Strategies
Halogenation and dehalogenation are key strategies for modifying the pyrazine core and introducing the necessary substituents for subsequent reactions. The starting materials for the synthesis of this compound are often halogenated pyrazines.
The halogenation of 2-aminopyrazine has been studied in detail, with reagents such as N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) being used under various conditions. d-nb.inforesearchgate.netthieme.de The position of halogenation is directed by the existing amino group. For instance, bromination of 2-aminopyrazine can yield either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine, depending on the reaction conditions and the amount of halogenating agent used. d-nb.infothieme.de Microwave-assisted halogenation has been shown to be an efficient method for these transformations. thieme.de
Dehalogenation can also be a strategic step. In cases where a polyhalogenated pyrazine is used as a starting material, selective dehalogenation might be employed to arrive at the desired substitution pattern. However, for the synthesis of this compound, the focus is typically on the selective functionalization of a dihalogenated precursor rather than dehalogenation.
Advanced Synthetic Approaches and Process Development
To address the challenges of conventional methods, such as regioselectivity and scalability, advanced synthetic approaches are being explored. These include methods for controlling isomerism and the implementation of continuous flow technologies.
Regioselective Synthesis and Control of Isomerism
The synthesis of specifically substituted pyrazines like this compound requires precise control over the position of functionalization, known as regioselectivity. When starting with a di- or polyhalogenated pyrazine, the different reactivity of the halogen atoms can be exploited to achieve selective substitution.
For example, in the Sonogashira coupling of a dihalogenated pyrazine, the choice of catalyst, ligands, and reaction conditions can influence which halogen is preferentially replaced by the ethynyl group. The inherent electronic properties of the pyrazine ring, as well as steric hindrance, also play a significant role in directing the incoming substituent. In the case of 3-bromo-6-chloropyrazin-2-amine, the bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, leading to the desired regioselective introduction of the ethynyl group at the C-3 position. d-nb.info
The formation of isomers is a common challenge in the synthesis of substituted heterocycles. researchgate.net Careful optimization of reaction parameters is crucial to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. The principles of regioselective synthesis have been extensively studied in related nitrogen heterocycles like pyrazoles and pyridazines, and these findings can often be applied to pyrazine synthesis. nih.govorganic-chemistry.orgrsc.orgmdpi.com
Continuous Flow Synthetic Methodologies
Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processes. mdpi.com The synthesis of pyrazine derivatives has been successfully adapted to continuous flow systems. rsc.orgresearchgate.net
For instance, the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been demonstrated in a continuous-flow system, highlighting the potential for greener and more efficient production of pyrazine-based compounds. rsc.orgresearchgate.net Similarly, the synthesis of pyrazoles has been achieved using flow chemistry, showcasing the versatility of this technology for heterocyclic synthesis. rsc.orgmdpi.com
The application of continuous flow technology to the synthesis of this compound could offer significant benefits. Key steps, such as the Sonogashira cross-coupling, could be optimized for continuous production, potentially leading to higher yields, reduced reaction times, and a smaller manufacturing footprint.
Green Chemistry Principles in Synthesis
The primary route to this compound and its analogs is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org In recent years, significant efforts have been directed toward aligning this powerful carbon-carbon bond-forming reaction with the principles of green chemistry. Traditional Sonogashira couplings often rely on volatile and toxic organic solvents like N,N-dimethylformamide (DMF). acs.org Research has focused on replacing these with more environmentally benign alternatives.
Key green advancements applicable to the synthesis include:
Use of Greener Solvents: The investigation of bio-derived solvents, such as dimethylisosorbide (DMI) and N-hydroxyethylpyrrolidone (HEP), has shown promising results, in some cases leading to complete conversion under mild conditions. organic-chemistry.orgacs.org Aqueous systems have also been explored, utilizing surfactants to facilitate the reaction in water, which significantly reduces the environmental impact. organic-chemistry.org
Catalyst Recycling: To minimize waste and the use of precious metals, protocols for recycling the palladium catalyst have been developed. Methodologies using specific solvent/base blends, such as HEP/water/N,N,N',N'-tetramethyl guanidine (B92328) (TMG) with sulfonated phosphine (B1218219) ligands, allow for the recovery and reuse of the catalyst without significant loss of activity or metal contamination of the product. nih.gov
Heterogeneous Catalysis: The use of single-atom heterogeneous catalysts (SACs) is an emerging area. These catalysts offer the high selectivity of homogeneous systems while allowing for easy recovery and reuse, which is a significant advantage for industrial-scale synthesis. nih.gov
These strategies contribute to making the synthesis of this compound more sustainable, cost-effective, and environmentally friendly.
Precursor Chemistry and Accessibility of Building Blocks
The synthesis of this compound fundamentally relies on the Sonogashira coupling between a halogenated aminopyrazine and a suitable alkyne source. The accessibility of these starting materials is crucial for the compound's practical application.
The key precursors are:
A Halogenated Pyrazine Core: The most direct precursor would be a di-halogenated aminopyrazine, such as 2-amino-3-bromo-6-chloropyrazine (B112278) or 2-amino-3-iodo-6-chloropyrazine, to allow for selective coupling at the 3-position. Alternatively, starting from the commercially available 2-amino-6-chloropyrazine sigmaaldrich.com, a halogenation step at the 3-position would be required. The development of synthetic routes to highly functionalized pyrazines, such as cyano-functionalized pyrazines from inexpensive starting materials, demonstrates the increasing accessibility of complex pyrazine building blocks. nih.govresearchgate.net
An Ethynylating Agent: The ethynyl group is typically introduced using a protected alkyne to prevent side reactions. Trimethylsilylacetylene is a commonly used reagent for this purpose because it is a liquid, making it easier to handle than gaseous acetylene. wikipedia.org The trimethylsilyl (TMS) protecting group can be readily removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to yield the terminal alkyne. wikipedia.org
The strategic selection of these building blocks is fundamental to an efficient synthetic campaign.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Type | Example Compound | Role in Synthesis | Accessibility Notes |
|---|---|---|---|
| Pyrazine Core | 2-Amino-6-chloropyrazine | Provides the foundational pyrazine ring with necessary amino and chloro substituents. Requires subsequent halogenation at the 3-position. | Commercially available. sigmaaldrich.com |
| Pyrazine Core | 2-Amino-3-bromo-6-chloropyrazine | Ideal substrate for direct and selective Sonogashira coupling at the C3 position. | Synthesizable from related pyrazine precursors. |
| Ethynylating Agent | Trimethylsilylacetylene | Source of the protected ethynyl group for the Sonogashira coupling. | Commercially available and widely used. wikipedia.org |
Derivatization Strategies for Structural Diversity
The structure of this compound offers multiple reaction sites—the ethynyl group, the amino group, and the chloro substituent—allowing for a wide range of chemical transformations to generate a library of diverse derivatives. Transition metal-catalyzed functionalization is a key methodology for modifying the pyrazine scaffold. rsc.org
Reactions at the Ethynyl Group: The terminal alkyne is a highly versatile functional group.
Further Sonogashira Couplings: The terminal alkyne can undergo a second Sonogashira reaction with various aryl or vinyl halides to produce disubstituted alkynes.
Click Chemistry: It is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, to form 1,2,3-triazole rings.
Cyclization Reactions: Intramolecular cyclization can be triggered between the ethynyl group and the adjacent amino group to form fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines.
Reactions at the Amino Group: The 2-amino group can act as a nucleophile or be modified through various standard amine chemistries.
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can form amide or sulfonamide derivatives, respectively.
Buchwald-Hartwig Amination: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form diarylamines.
Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -OH, -F, -CN) via Sandmeyer-type reactions.
Reactions at the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr).
Amination/Alkoxylation: It can be displaced by various nitrogen (amines) or oxygen (alcohols, phenols) nucleophiles, often under heated conditions or with catalyst assistance, to introduce new substituents onto the pyrazine ring.
These derivatization pathways allow for the systematic modification of the molecule's steric and electronic properties, which is essential for applications in drug discovery and materials science. lifechemicals.com
Table 2: Examples of Derivatization Strategies for this compound
| Reaction Site | Reaction Type | Reagents & Conditions | Resulting Structure |
|---|---|---|---|
| Ethynyl Group | Azide-Alkyne Cycloaddition | R-N3, Cu(I) catalyst | Forms a 1,4-disubstituted 1,2,3-triazole ring attached to the pyrazine core. |
| Ethynyl & Amino Groups | Intramolecular Cyclization | Base or metal catalyst | Fused pyrrolo[2,3-b]pyrazine system. |
| Amino Group | Acylation | R-COCl, Base | Forms an N-acylated pyrazine derivative (amide). |
| Chloro Group | Nucleophilic Substitution (Amination) | R-NH2, Heat/Catalyst | Substitutes the chlorine atom with a secondary or tertiary amino group. |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the identification and detailed study of molecular structures. By analyzing the interaction of the compound with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry reveal a wealth of information about the atomic and functional group composition.
While specific experimental NMR data for 6-Chloro-3-ethynylpyrazin-2-amine has not been reported in the reviewed literature, the expected signals can be predicted based on the chemical structure and general principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals.
Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift for amine protons can vary significantly (typically ~0.5-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. libretexts.org
Aromatic Proton (-CH): The pyrazine (B50134) ring possesses a single proton. Its chemical shift would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, likely placing it in the downfield aromatic region.
Acetylenic Proton (≡C-H): The terminal alkyne proton is expected to appear as a sharp singlet, typically in the range of 2.5-3.5 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.
Pyrazine Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrazine ring. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms would be shifted downfield (10-65 ppm region for carbons attached to nitrogen). libretexts.org
Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl (B1212043) group would resonate in a characteristic region of the spectrum, typically between 65 and 90 ppm. The carbon bearing the terminal hydrogen would likely appear at a slightly lower chemical shift than the carbon attached to the pyrazine ring.
Advanced 2D NMR techniques, such as COSY and HSQC, would be invaluable in confirming the connectivity between protons and carbons, although no such studies have been published for this specific compound.
IR spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by measuring the vibrations of its chemical bonds. Although an experimental spectrum for this compound is not available, the characteristic absorption bands can be predicted based on established data for its constituent groups. libretexts.orgorgchemboulder.comorgchemboulder.com
The primary amine group gives rise to two distinct N-H stretching bands and a bending vibration. orgchemboulder.com The terminal ethynyl group is characterized by a sharp ≡C-H stretch and a C≡C triple bond stretch. orgchemboulder.com The pyrazine ring itself, along with the C-Cl bond, will also produce characteristic absorptions in the fingerprint region. core.ac.uk
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500–3300 | Medium |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Sharp, Strong |
| C≡C Stretch | Terminal Alkyne | 2260–2100 | Weak to Medium |
| N-H Bend (Scissoring) | Primary Amine | 1650–1580 | Medium |
| C-C Stretch (in-ring) | Aromatic Ring | 1600–1400 | Medium |
| C-N Stretch | Aromatic Amine | 1335–1250 | Strong |
| N-H Wag | Primary Amine | 910–665 | Broad, Strong |
| C-Cl Stretch | Alkyl Halide | 850–550 | Medium |
This table is based on general characteristic absorption frequencies and does not represent experimental data for this compound.
High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound. While experimental HRMS data is not publicly available, predicted data provides valuable insight into the expected mass-to-charge ratios (m/z) for the molecule and its common adducts.
The monoisotopic mass of this compound (C₆H₄ClN₃) is calculated to be 153.00937 Da. HRMS would be able to confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass. The predicted collision cross section (CCS) values also offer information about the ion's shape in the gas phase.
Predicted HRMS Adduct Data for this compound
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 154.01665 |
| [M+Na]⁺ | 175.99859 |
| [M-H]⁻ | 152.00209 |
| [M+NH₄]⁺ | 171.04319 |
| [M+K]⁺ | 191.97253 |
| [M]⁺ | 153.00882 |
Data sourced from PubChemLite. These are predicted values and not from experimental measurement.
X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing. A search of the available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, its exact solid-state conformation and packing arrangement remain experimentally undetermined.
Computational Approaches to Molecular Geometry and Conformational Dynamics
Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model molecular geometry, predict conformational preferences, and analyze electronic properties. These theoretical studies can complement experimental data by providing insights into structures that may be difficult to isolate or study experimentally. However, a review of the current literature indicates that no specific computational studies focused on the molecular geometry and conformational dynamics of this compound have been published.
Chemical Reactivity and Derivatization Studies of 6 Chloro 3 Ethynylpyrazin 2 Amine
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a highly versatile functional group that readily participates in a variety of addition and coupling reactions. Its linear geometry and electron-rich triple bond are key to its reactivity, making it a focal point for molecular elaboration.
The ethynyl group of 6-chloro-3-ethynylpyrazin-2-amine is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable, aromatic linker that acts as a valuable pharmacophore in drug design.
In a representative example, this compound is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazolyl-pyrazine derivative. This transformation is fundamental in the synthesis of novel inhibitors targeting kinases such as Dual Leucine Zipper Kinase (DLK). The reaction proceeds under mild conditions and demonstrates high functional group tolerance, leaving the chloro and amino groups on the pyrazine (B50134) ring intact for subsequent modifications.
Detailed research findings indicate that the reaction of this compound with specific azides, such as (1R,2R)-2-(azidomethyl)cyclopropyl]methanol, can be achieved using copper(I) iodide in a solvent system like dimethylformamide (DMF) to produce the desired triazole product in significant yields.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI) | 6-Chloro-3-(1-(R)-1H-1,2,3-triazol-4-yl)pyrazin-2-amine |
While less commonly exploited in the synthesis of kinase inhibitors compared to cycloadditions, the ethynyl group can undergo hydration reactions. Typically catalyzed by mercury(II) salts or other transition metals in the presence of strong acid, the hydration of the terminal alkyne would follow Markovnikov's rule to yield an acetyl group (a methyl ketone) attached to the pyrazine ring. This transformation converts the linear alkyne into a planar carbonyl group, significantly altering the molecule's electronic properties and geometry.
Other addition reactions, such as hydrohalogenation or halogenation, could also occur across the triple bond, but these are less frequently employed in the context of this specific scaffold, as the primary synthetic strategies focus on building larger, more complex structures via coupling and cycloaddition reactions.
Reactivity of the Chloro Substituent
The chlorine atom at the 6-position of the pyrazine ring is susceptible to displacement through various catalytic and non-catalytic pathways. Its reactivity is crucial for introducing diversity at this position, which often plays a key role in modulating kinase selectivity and potency.
The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride ion by a range of nucleophiles. Common nucleophiles used in this context include amines, alcohols, and thiols, leading to the formation of amino-, ether-, and thioether-linked pyrazine derivatives, respectively.
These reactions are often performed at elevated temperatures and may be facilitated by the use of a base to deprotonate the incoming nucleophile. The choice of nucleophile is a critical step in drug design, as the substituent introduced at this position can form key interactions within the ATP-binding pocket of a target kinase.
Beyond SNAr, the chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. While the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne (a reaction more relevant to the synthesis of the parent compound itself), other cross-coupling reactions are used to derivatize the chloro position.
Key examples include:
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to introduce new aryl or alkyl groups.
Stille Coupling: Reaction with organostannanes (R-SnR'₃) to form C-C bonds.
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds with a wide variety of amine nucleophiles, often providing better yields and broader substrate scope than traditional SNAr reactions.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand, and a base, and are carried out in an inert solvent.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst + Base | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | C-N |
Reactivity of the Amino Group and its Derivatives
The primary amino group at the 2-position of the pyrazine ring is a nucleophilic center that can be readily derivatized. Modification at this site is another strategic avenue for tuning the pharmacological profile of the resulting compounds.
Common transformations of the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups, although this can be challenging to perform selectively without over-alkylation.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These derivatizations can introduce new hydrogen bond donors and acceptors, alter steric bulk, and modify the electronic character of the pyrazine system. For instance, acylation of the amino group can influence the orientation of adjacent substituents and provide new interaction points with the target protein. In many synthetic routes, the amino group is protected (e.g., as a Boc-carbamate) to prevent its reaction while other parts of the molecule are being modified, followed by a final deprotection step.
Biological and Biochemical Activity: Mechanistic Investigations
Elucidation of Molecular Targets and Binding Mechanisms
The primary molecular target identified for 6-Chloro-3-ethynylpyrazin-2-amine is the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). nih.govgoogle.com This protein kinase is a key regulator of neuronal signaling pathways involved in both development and response to injury. nih.govnih.gov The following sections delve into the specifics of how this compound interacts with this target.
Enzymatic Inhibition and Kinetic Studies
As a kinase inhibitor, this compound functions by interfering with the catalytic activity of its target enzyme. Patent literature indicates its utility in kinase reaction assays, suggesting it can produce a partial or complete inhibition of the enzyme. nih.gov Generally, pyrazine-based kinase inhibitors act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of downstream targets. figshare.com
While specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) for this compound are not extensively detailed in publicly available peer-reviewed literature, the study of analogous aminopyrazine inhibitors of other kinases, such as Nek2, provides insight into the methodologies used. acs.org For instance, the IC₅₀ values for a series of aminopyrazine-based Nek2 inhibitors were determined through in vitro kinase assays, demonstrating a range of potencies dependent on their chemical structures. acs.org The inhibitory activity of pyrazine-based inhibitors against Syk kinase has also been quantified, with IC₅₀ values determined to assess their potency. nih.gov
Receptor Binding Kinetics and Molecular Recognition (in vitro)
The interaction between this compound and its target kinase involves specific molecular recognition events. Studies on other aminopyrazine kinase inhibitors have revealed that these molecules can bind to unusual, inactive conformations of the kinase. acs.org For example, a series of aminopyrazine inhibitors of the mitotic kinase Nek2 were found to bind to a "Tyr-down" conformation, which is a specific inactive state of the enzyme. acs.org This binding to an inactive conformation can be a mechanism to prevent the enzyme's activation, such as blocking its autophosphorylation. acs.org
The binding of pyrazine-based inhibitors is typically stabilized by a network of hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. figshare.com Computational docking studies on other kinase inhibitors have been used to visualize these interactions and understand the structural basis for their inhibitory activity. nih.govnih.gov Such studies can reveal key amino acid residues in the kinase that are crucial for inhibitor binding.
Structure-Activity Relationship (SAR) Studies for Molecular Design
The biological potency of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its activity and for designing new, more potent, and selective inhibitors.
Systemic Analysis of Structural Modifications on Biological Potency
While a detailed SAR study specifically for this compound is not widely published, research on other pyrazine-based kinase inhibitors provides a framework for understanding the impact of structural modifications. acs.orgnih.govscilit.comnih.gov For pyrazine-based inhibitors, modifications to different parts of the scaffold can have significant effects on potency and selectivity.
For instance, in a series of aminopyrazine inhibitors of Nek2, substitutions on a piperidine (B6355638) ring attached to the pyrazine (B50134) core led to significant changes in activity, with one analog showing improved potency and selectivity. acs.org Similarly, for pyrazine-based Syk kinase inhibitors, optimization of a carboxamide motif with different chemical groups resulted in compounds with high potency against the enzyme. nih.gov The development of potent and selective dual DLK/LZK inhibitors has also relied on the exploration of novel amino-pyrazine scaffolds. nih.govacs.org These examples underscore the importance of systematic modifications to the pyrazine core and its substituents in tuning the biological activity.
Computational Approaches to SAR Prediction
Computational methods are increasingly used to predict the SAR of kinase inhibitors and to guide the design of new compounds. mdpi.commdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are employed to build predictive models. mdpi.com These models can help in understanding how different physicochemical properties of a molecule, such as its shape and electronic features, influence its ability to inhibit a target kinase.
For example, computational studies on quinazoline-based kinase inhibitors have used Lipinski's Rule of 5 and molecular docking to select promising candidates for synthesis and further testing. sciencepublishinggroup.com Such in silico approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity and best drug-like properties. mdpi.com The use of ligand- and structure-based drug design approaches has been instrumental in the discovery of novel amino-pyrazine inhibitors of DLK/LZK. nih.govacs.org These computational strategies are essential for rational drug design and the optimization of lead compounds like this compound.
Cellular Pathway Modulation Studies (in vitro and mechanistic)
As an inhibitor of DLK, this compound is expected to modulate the cellular signaling pathways downstream of this kinase. DLK is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in a variety of cellular processes, including neuronal apoptosis, axon degeneration, and regeneration. nih.govnih.gov
In vitro and mechanistic studies on the effects of DLK inhibition have shown that it can be neuroprotective in various models of neuronal injury and neurodegenerative disease. biorxiv.orgresearchgate.net For example, inhibition of DLK has been shown to suppress neuronal apoptosis in a mouse model of Parkinson's disease. nih.gov Furthermore, blocking DLK signaling can protect neurons from cell death and axon degeneration induced by nerve growth factor withdrawal. nih.gov The neuroprotective effects of DLK inhibition are often associated with the suppression of c-Jun phosphorylation, a key downstream event in the JNK pathway. nih.govnih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within a molecule. For pyrazine (B50134) derivatives, DFT calculations are routinely used to understand their stability, reactivity, and spectroscopic characteristics.
Prediction of Spectroscopic Properties
Quantum chemical methods are also powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a new compound. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and chemical shifts (NMR spectra).
For example, in the analysis of substituted N-(pyrazin-2-yl)benzenesulfonamides, the calculated vibrational frequencies and NMR chemical shifts showed good correlation with experimental data, aiding in the structural confirmation of the synthesized compounds. nih.gov Similarly, for 6-chloro-3-ethynylpyrazin-2-amine, DFT calculations could predict its characteristic vibrational modes, such as the C≡C stretch of the ethynyl (B1212043) group, the C-Cl stretch, and the various vibrations of the pyrazine ring and amino group. The predicted 1H and 13C NMR chemical shifts would be invaluable for interpreting experimental spectra and confirming the successful synthesis of the target molecule.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Given that pyrazine derivatives are often investigated for their biological activity, molecular docking and molecular dynamics (MD) simulations are crucial computational techniques. These methods predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme, and the stability of this interaction over time.
Molecular docking algorithms place the ligand into the active site of a receptor in various conformations and orientations, calculating a binding score to estimate the binding affinity. This provides a static picture of the most likely binding mode. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex.
For example, in a study of novel pyrazine-bearing compounds as antitubercular agents, molecular docking was used to investigate the binding interactions with the DprE1 enzyme. rsc.org For this compound, which is mentioned in a patent as a potential DLK (Dual Leucine Zipper Kinase) inhibitor, docking studies would be instrumental in understanding its binding mode within the ATP-binding pocket of DLK. epo.org The amino group and the nitrogen atoms of the pyrazine ring could act as hydrogen bond donors and acceptors, while the chloro-ethynyl-pyrazine core could engage in hydrophobic and other interactions.
In Silico Screening and Lead Optimization Strategies
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Should this compound be identified as a hit from such a screen, or from a primary assay, computational lead optimization strategies would be employed to improve its potency, selectivity, and pharmacokinetic properties.
This process involves the iterative design of new analogues based on the predicted binding mode of the initial hit. For instance, if docking studies of this compound revealed an unoccupied pocket in the active site of its target, medicinal chemists could design derivatives with additional functional groups to fill this space and form new, favorable interactions. Computational tools would then be used to predict the binding affinity and other properties of these new designs before their synthesis.
Prediction of Physicochemical Descriptors for Chemical Space Exploration
For this compound, these descriptors can be readily calculated from its 2D structure. This data allows chemists to assess its potential for oral bioavailability (e.g., by applying Lipinski's Rule of Five) and to compare it with other compounds in a chemical series. This computational profiling is a standard part of modern medicinal chemistry programs.
Table 2: Predicted Physicochemical Properties for this compound
| Descriptor | Predicted Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 64.9 Ų |
Note: These values are computationally predicted and serve as an estimation of the compound's physicochemical properties.
Advanced Analytical and Bioanalytical Methodologies in Research
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental in the analysis of "6-Chloro-3-ethynylpyrazin-2-amine," enabling its separation from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of "this compound." Method development typically involves the optimization of several parameters to achieve a robust and reliable separation. A common approach utilizes a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.
For related heterocyclic compounds, such as 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a Thermo Hypersil Gold® C18 column (50 mm × 2.1 mm, 1.9 µm particle size) has been successfully employed. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure adequate separation of all components. Detection is commonly performed using a UV detector, as the pyrazine (B50134) ring system possesses a chromophore that absorbs in the UV region. mdpi.com
Validation of the HPLC method is critical to ensure its accuracy, precision, linearity, and robustness. This process involves analyzing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), and range, according to established guidelines. The purity of synthesized batches is often confirmed to be greater than 95% by HPLC analysis. mdpi.com
Table 1: Illustrative HPLC Method Parameters for Analysis of Related Pyrazine Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, e.g., Thermo Hypersil Gold® (50 x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL |
| Detector | UV-Vis (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table presents a generalized set of parameters based on common practices for similar compounds and may require optimization for "this compound".
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for the analysis of complex mixtures containing "this compound" and for real-time monitoring of its synthesis. mdpi.com
In reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the LC-MS system. This allows for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts. The mass spectrometer provides molecular weight information for each separated peak, aiding in their identification. For instance, in the synthesis of a related compound, LC-MS was used to confirm the purity of the final product. mdpi.com
For complex mixture analysis, such as in metabolic studies or environmental testing, LC-MS can identify and quantify "this compound" even at trace levels. The use of a high-speed LC system coupled to a single quadrupole mass spectrometer is a common setup for such analyses. mdpi.com The predicted collision cross-section (CCS) values for protonated and other adducts of "6-chloro-5-ethynylpyrazin-2-amine" (an isomer) are available, which can aid in its identification in ion mobility-mass spectrometry studies. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for an Isomer, 6-chloro-5-ethynylpyrazin-2-amine
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 154.01665 | 127.3 |
| [M+Na]⁺ | 175.99859 | 139.4 |
| [M-H]⁻ | 152.00209 | 126.4 |
| [M+NH₄]⁺ | 171.04319 | 144.0 |
| [M+K]⁺ | 191.97253 | 134.7 |
| Data sourced from PubChemLite for an isomeric compound and may serve as a reference. uni.lu |
Specialized Spectroscopic Applications in Mechanistic Research (e.g., ligand-observed NMR)
Understanding the interaction of "this compound" with biological macromolecules or other molecules is crucial for elucidating its mechanism of action. Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, label-free technique for studying such interactions. nih.gov These methods focus on observing the NMR signals of the small molecule (the ligand) in the presence and absence of a larger binding partner.
Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons on "this compound" are in close contact with a target protein or nucleic acid. nih.gov Another technique, Carr-Purcell-Meiboom-Gill (CPMG) NMR, exploits changes in the transverse relaxation times (T₂) of the ligand's protons upon binding to a macromolecule. nih.gov Since larger molecules tumble more slowly in solution, binding of "this compound" would lead to a significant decrease in its T₂ relaxation time, causing its NMR signals to broaden or disappear. This provides direct evidence of binding. nih.gov These specialized NMR techniques are instrumental in drug discovery and mechanistic studies involving pyrazine derivatives. bendola.com
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques provide critical information about the physical and chemical properties of "this compound" as a function of temperature.
Differential Scanning Calorimetry (DSC) is used to measure changes in heat flow to or from a sample as it is heated or cooled. This technique can determine the melting point, glass transition temperature, and heat of fusion of the compound. It can also reveal information about polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is essential for determining the thermal stability of "this compound." The resulting data reveals the temperature at which the compound begins to decompose and the profile of its mass loss. For other pyrazine and related heterocyclic derivatives, TGA has been used to study their decomposition patterns, often showing multi-step degradation processes. bendola.commdpi.com For example, the thermal decomposition of a Co(II)/pyrazole complex was shown to occur in three steps. mdpi.com Pyrolysis studies on dihydropyrazines have also demonstrated thermal elimination reactions. rsc.org
Table 3: Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Parameter | Observation |
| DSC | Melting Point (Tₘ) | Sharp endotherm indicating melting temperature. |
| DSC | Heat of Fusion (ΔHբ) | Energy required to melt the solid. |
| TGA | Onset of Decomposition | Temperature at which significant mass loss begins. |
| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |
This table is illustrative and actual data would need to be determined experimentally.
Electrochemical Characterization and Voltammetric Studies
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." These studies provide information about the potentials at which the compound can be oxidized or reduced. This is particularly relevant for understanding its potential role in redox-sensitive biological processes or for applications in materials science, such as in organic electrodes for batteries. rsc.org
Voltammetric studies on related halogenated compounds have shown that the reduction potentials are crucial for understanding single-electron transfer (SET) processes. researchgate.net The study of "this compound" would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range at a working electrode (e.g., glassy carbon, platinum, or silver). researchgate.net The resulting voltammogram would reveal the electrochemical potential of its redox processes. The presence of the electron-withdrawing chloro group and the ethynyl (B1212043) group would be expected to influence the compound's electrochemical behavior.
Emerging Applications and Future Research Trajectories
Role in Organic Optoelectronic Materials and Devices
The pyrazine (B50134) core, being electron-deficient, imparts favorable charge transfer characteristics to its derivatives, making them promising candidates for organic optoelectronic materials. rsc.org The incorporation of pyrazine moieties into π-conjugated systems is a known strategy for developing materials for solar cells, light-emitting diodes (OLEDs), and field-effect transistors. rsc.org While direct research on 6-Chloro-3-ethynylpyrazin-2-amine in this context is nascent, its structural features suggest significant potential.
The ethynyl (B1212043) group provides a rigid, linear scaffold that can be extended through cross-coupling reactions, such as the Sonogashira coupling, to create highly conjugated oligomers and polymers. rsc.orgresearchgate.net This is a critical feature for the development of organic semiconductors. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the pyrazine ring creates a "push-pull" system, which can be beneficial for tuning the electronic properties and enhancing nonlinear optical (NLO) responses. mdpi.com
Derivatives of 2,5-di(aryleneethynyl)pyrazine have been synthesized and investigated for their optoelectronic properties. researchgate.net These studies have shown that the pyrazine core can effectively lower the HOMO-LUMO gap, a desirable characteristic for organic electronic materials. researchgate.net Furthermore, the nitrogen atoms in the pyrazine ring can enhance electron transport properties, which is advantageous for applications in OLEDs. researchgate.net It is conceivable that this compound could serve as a key monomer in the synthesis of such advanced materials.
Table 1: Illustrative Optoelectronic Properties of Related Pyrazine Derivatives
| Compound Class | HOMO-LUMO Gap (eV) | Application |
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 3.56 | Potential for OLEDs |
| Pyrazine-based π-conjugated polymers | Low-bandgap | Photovoltaic devices |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 4.21 - 4.93 | Potential for NLO materials |
This table presents data for structurally related compounds to illustrate the potential of pyrazine derivatives in optoelectronics. Data is sourced from computational and experimental studies on these related molecules. researchgate.netmdpi.com
Contributions to Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound is poised to make significant contributions. The molecule possesses several features that can drive self-assembly processes.
The chloro substituent can participate in halogen bonding, a directional interaction that is increasingly being used to control the solid-state packing of molecules. sioc-journal.cn This can lead to the formation of well-defined supramolecular architectures such as zigzag arrays and helices. sioc-journal.cn The amino group and the nitrogen atoms of the pyrazine ring are capable of forming hydrogen bonds, which are fundamental to many self-assembly processes.
Furthermore, the pyrazine moiety itself can act as a building block in the construction of metallosupramolecular structures. Pyrazine-based organometallic complexes have been shown to form neutral metallasupramolecular macrocycles. nih.gov These structures can act as hosts for guest molecules, opening up possibilities in sensing and molecular recognition. nih.gov The ethynyl group on this compound could be further functionalized to introduce additional recognition sites or to polymerize the self-assembled structures. The self-assembly of aromatic peptide amphiphiles and aromatic foldamers highlights the diverse morphologies that can be achieved through controlled non-covalent interactions. rsc.orgnih.gov
Exploration in New Material Science Applications
The unique combination of functional groups in this compound opens the door to a wide range of other material science applications. The pyrazine ring is a component of some energetic materials, and computational studies on related pyrazine-based fused ring systems have shown that they can be designed to have high detonation velocities and pressures. semanticscholar.orgtandfonline.com While this is a highly specialized area, the fundamental properties of the pyrazine nucleus are relevant.
The reactivity of the ethynyl group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to create functionalized polymers and materials. This could be exploited to attach the pyrazine unit to surfaces or to create cross-linked materials with tailored properties. The development of pyrazine-based polymers has already been explored for applications in optical devices. lifechemicals.com
Future Directions in Synthetic Innovation and Mechanistic Elucidation
The future of this compound in material science is intrinsically linked to innovations in synthetic chemistry and a deeper understanding of its reaction mechanisms. While methods for the synthesis of functionalized pyrazines exist, developing more efficient and sustainable routes remains a key objective. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions are pivotal for the functionalization of the pyrazine core, and further research into novel catalytic systems will be crucial. rsc.org
Mechanistic studies on the reactions of pyrazines are also essential. um.edu.my Understanding the reactivity of the chloro and ethynyl groups in the context of the electron-deficient pyrazine ring will enable more precise control over the synthesis of new materials. researchgate.net For instance, elucidating the mechanism of ring-opening and denitrogenation reactions could lead to novel synthetic transformations. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), will continue to play a vital role in predicting the reactivity and electronic properties of new pyrazine derivatives, guiding synthetic efforts. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery and materials design. rsc.org These powerful computational tools can be used to predict the properties of novel compounds, optimize synthetic routes, and even design new materials with desired functionalities from scratch. youtube.com
For a compound like this compound, AI and ML could be employed in several ways:
Property Prediction: ML models can be trained on large datasets of chemical structures and their properties to predict the optoelectronic, mechanical, and other physical properties of new derivatives of this compound.
Generative Design: Generative AI models can design novel pyrazine-based molecules with optimized properties for specific applications, such as a low bandgap for solar cells or specific binding capabilities for supramolecular systems. youtube.com
Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal conditions for the synthesis of complex materials derived from this compound.
The use of AI and ML in conjunction with high-throughput screening and automated synthesis could significantly accelerate the discovery and development of new materials based on this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
